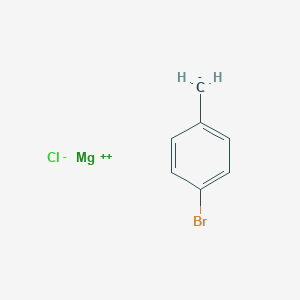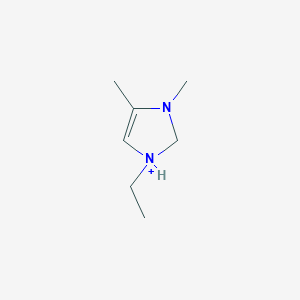![molecular formula C31H25N B14266870 N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 134305-42-3](/img/structure/B14266870.png)
N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two connected phenyl rings. This particular compound is notable for its complex structure, which includes multiple biphenyl units and a methyl group. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine typically involves the coupling of aniline derivatives with biphenyl compounds. One common method is the diazotization of aniline derivatives followed by a coupling reaction with biphenyl derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction conditions often include the use of isopropyl nitrite as a diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid . This method is favored for its mild conditions and good yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation typically leads to the formation of quinones or other oxygenated biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common for biphenyl compounds. Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used to introduce substituents onto the biphenyl rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated biphenyl derivatives, while nitration produces nitro-substituted biphenyls.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying the properties and reactivity of biphenyl derivatives.
Biology: Biphenyl compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into the medicinal properties of biphenyl derivatives includes their use as anti-inflammatory and antihypertensive agents. The compound’s structure allows for modifications that can enhance its therapeutic effects.
Industry: In the industrial sector, biphenyl derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications.
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial components, while in anticancer research, it may interfere with cell division and induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl: A simpler biphenyl compound with two connected phenyl rings. It is used as a starting material for the synthesis of more complex derivatives.
4,4’-Dibromobiphenyl: A halogenated biphenyl derivative used in the synthesis of flame retardants and other industrial chemicals.
4,4’-Dinitrobiphenyl: A nitro-substituted biphenyl compound with applications in the production of dyes and explosives.
The uniqueness of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine lies in its complex structure, which includes multiple biphenyl units and a methyl group. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
134305-42-3 |
|---|---|
Molekularformel |
C31H25N |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-[4-(4-methylphenyl)phenyl]-N,4-diphenylaniline |
InChI |
InChI=1S/C31H25N/c1-24-12-14-26(15-13-24)28-18-22-31(23-19-28)32(29-10-6-3-7-11-29)30-20-16-27(17-21-30)25-8-4-2-5-9-25/h2-23H,1H3 |
InChI-Schlüssel |
IILRYSIWGQITQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


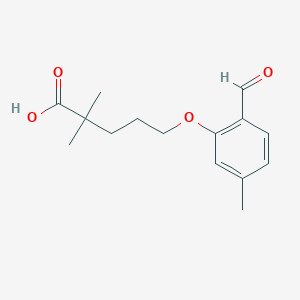
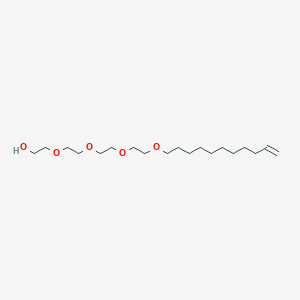
![3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14266798.png)
![1-[(7-Bromoheptyl)oxy]-4-nitrobenzene](/img/structure/B14266804.png)
![(3S)-1-[(S)-Benzenesulfinyl]hex-1-en-3-ol](/img/structure/B14266808.png)
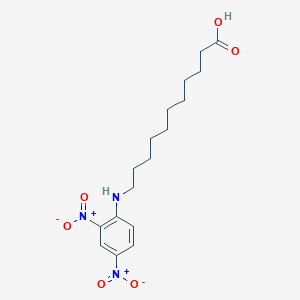
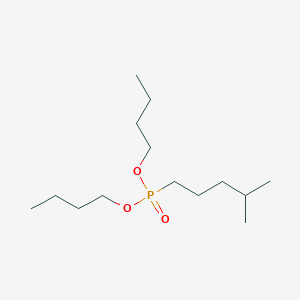
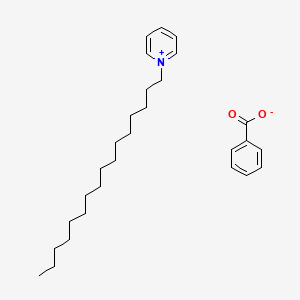
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
